molecular formula C6H10ClNO5 B2448679 (5R)-5-[(1S)-2-amino-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one hydrochloride CAS No. 2137033-83-9

(5R)-5-[(1S)-2-amino-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one hydrochloride

Cat. No.: B2448679
CAS No.: 2137033-83-9
M. Wt: 211.6
InChI Key: XOIUIECNLRQOSE-RXSVEWSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R)-5-[(1S)-2-amino-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one hydrochloride is a useful research compound. Its molecular formula is C6H10ClNO5 and its molecular weight is 211.6. The purity is usually 95%.
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Scientific Research Applications

Structural Studies and Molecular Interactions

Research has highlighted the intricate molecular structure and interaction of compounds closely related to (5R)-5-[(1S)-2-amino-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one hydrochloride. For example, the study of hydrogen-bonded chains and ribbons in related dihydrofuranone structures has provided insight into their molecular configurations and interactions (Quiroga et al., 2010). These structural insights are foundational for understanding the chemical behavior and potential applications of similar compounds.

Synthesis and Chemical Transformation

The synthesis of structurally related compounds, such as 2,3-trans-3,4-cis-4,5-trans-3,4-dihydroxy-5-hydroxymethylproline and its tripeptides, has been explored, showcasing the chemical versatility and potential for creating complex molecular structures from this compound derivatives (Moreno‐Vargas et al., 2004).

Antioxidant Properties and Therapeutic Potentials

Compounds bearing structural similarities to this compound have been investigated for their radical scavenging and antioxidant activities. These studies suggest potential therapeutic applications, particularly in combating oxidative stress-related damage (Manfredini et al., 2000).

Crystallography and Solid-State Analysis

Detailed crystallographic studies have been conducted on closely related compounds, providing valuable data on their solid-state configurations and intermolecular interactions. This information is crucial for understanding the material properties and potential applications of this compound (Kote et al., 2014).

Material Science and Molecular Design

The research has also delved into the molecular design and synthesis of related compounds, focusing on their potential applications in material science and as building blocks for more complex chemical entities (Tamura et al., 2000).

Properties

IUPAC Name

(2R)-2-[(1S)-2-amino-1-hydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO5.ClH/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,8-10H,1,7H2;1H/t2-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIUIECNLRQOSE-RXSVEWSESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.